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molecular formula C9H18F2OSSi B8471309 1-Trimethylsilyloxy-1-tert-butylthio-2,2-difluoroethene CAS No. 169199-38-6

1-Trimethylsilyloxy-1-tert-butylthio-2,2-difluoroethene

Cat. No. B8471309
M. Wt: 240.39 g/mol
InChI Key: BRSMLKZHBAKPLK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05428176

Procedure details

tert-Butyl difluorothioacetate (100 mg) was dissolved in tetrahydrofuran (5 ml) and the solution was cooled to -78° C. Trimethylchlorosilane (151 μl) and lithium diisopropyl amide (327 μl, 2 M solution in heptane/tetrahydrofuran/ethyl-benzene). The solution was stirred for 1 hour at -78° C. then warmed to 25° C. The above product formed in a 65 percent yield as determined by 19F NMR Spectroscopy. 19F NMR (C6D6 vs C6F6, ppm) -104.2 (d, J=28 Hz), -92.6 (d, J=28 Hz).
Name
tert-Butyl difluorothioacetate
Quantity
100 mg
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step One
Quantity
151 μL
Type
reactant
Reaction Step Two
Quantity
327 μL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[F:1][CH:2]([F:10])[C:3]([O:5]C(C)(C)C)=[S:4].[CH3:11][Si:12]([CH3:15])([CH3:14])Cl.C([N-][CH:20]([CH3:22])[CH3:21])(C)C.[Li+].O1CCC[CH2:25]1>>[CH3:11][Si:12]([CH3:15])([CH3:14])[O:5][C:3]([S:4][C:20]([CH3:22])([CH3:25])[CH3:21])=[C:2]([F:1])[F:10] |f:2.3|

Inputs

Step One
Name
tert-Butyl difluorothioacetate
Quantity
100 mg
Type
reactant
Smiles
FC(C(=S)OC(C)(C)C)F
Name
Quantity
5 mL
Type
reactant
Smiles
O1CCCC1
Step Two
Name
Quantity
151 μL
Type
reactant
Smiles
C[Si](Cl)(C)C
Step Three
Name
Quantity
327 μL
Type
reactant
Smiles
C(C)(C)[N-]C(C)C.[Li+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-78 °C
Stirring
Type
CUSTOM
Details
The solution was stirred for 1 hour at -78° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
then warmed to 25° C
CUSTOM
Type
CUSTOM
Details
The above product formed in a 65 percent yield

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
Smiles
C[Si](OC(=C(F)F)SC(C)(C)C)(C)C
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 65%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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